Ethyl 5-amino-3-ethylisoxazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research It is a derivative of isoxazole, a five-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-ethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and carboxylate derivatives .
Scientific Research Applications
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-3-methylisoxazole-4-carboxylate
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
- Ethyl 5-amino-3-(difluoromethyl)isoxazole-4-carboxylate
Uniqueness
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 3-position and amino group at the 5-position make it particularly versatile in various synthetic and biological applications .
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 5-amino-3-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-3-5-6(7(9)13-10-5)8(11)12-4-2/h3-4,9H2,1-2H3 |
InChI Key |
XIYBSGTXCNLJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)OCC)N |
Origin of Product |
United States |
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